molecular formula C11H14O6 B15051935 Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate

Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate

Katalognummer: B15051935
Molekulargewicht: 242.22 g/mol
InChI-Schlüssel: DIECDYKPEFJMCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate is an organic compound with the molecular formula C11H14O6 and a molecular weight of 242.23 g/mol . This compound is characterized by its cyclopentadiene ring substituted with two hydroxyl groups and two ester groups. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate typically involves the reaction of cyclopentadiene with diethyl oxalate under controlled conditions. The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate involves its interaction with molecular targets through its functional groups. The hydroxyl and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in research .

Vergleich Mit ähnlichen Verbindungen

  • Diethyl 2,5-dihydroxybenzene-1,4-dicarboxylate
  • Diethyl 3,4-dihydroxycyclopent-1-ene-1,2-dicarboxylate

Comparison: Diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate is unique due to its specific substitution pattern on the cyclopentadiene ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the hydroxyl groups influences the compound’s ability to undergo specific reactions and interact with other molecules .

Eigenschaften

Molekularformel

C11H14O6

Molekulargewicht

242.22 g/mol

IUPAC-Name

diethyl 4,5-dihydroxycyclopenta-3,5-diene-1,3-dicarboxylate

InChI

InChI=1S/C11H14O6/c1-3-16-10(14)6-5-7(9(13)8(6)12)11(15)17-4-2/h12-13H,3-5H2,1-2H3

InChI-Schlüssel

DIECDYKPEFJMCO-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(C1)C(=O)OCC)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.